molecular formula C14H19NO3 B11177005 6-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

6-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Cat. No.: B11177005
M. Wt: 249.30 g/mol
InChI Key: PXYFEZBYJAGACE-UHFFFAOYSA-N
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Description

6-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is an organic compound belonging to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, materials science, and industrial chemistry. This particular compound is characterized by its methoxy group at the 6th position, three methyl groups at the 2nd, 2nd, and 4th positions, and a carboxylic acid group at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 6-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline with a carboxylating agent such as carbon dioxide in the presence of a strong base like sodium hydroxide can yield the desired carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the quinoline ring.

Scientific Research Applications

6-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a lead compound for drug development, particularly in targeting specific enzymes and receptors.

    Industry: It is used in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 6-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The methoxy and carboxylic acid groups play crucial roles in binding to these targets, influencing their activity and function. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is unique due to the presence of both the methoxy and carboxylic acid groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

6-methoxy-2,2,4-trimethyl-3,4-dihydro-1H-quinoline-8-carboxylic acid

InChI

InChI=1S/C14H19NO3/c1-8-7-14(2,3)15-12-10(8)5-9(18-4)6-11(12)13(16)17/h5-6,8,15H,7H2,1-4H3,(H,16,17)

InChI Key

PXYFEZBYJAGACE-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC2=C1C=C(C=C2C(=O)O)OC)(C)C

Origin of Product

United States

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